4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO at ambient temperature . This method allows for the formation of the oxadiazole ring, which is then coupled with a pyrrolidinone derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole or pyrrolidinone derivatives.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyrrolidinone ring.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with an oxadiazole ring attached to an aniline moiety.
Uniqueness
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C14H15N3O2/c1-2-12-15-14(19-16-12)10-8-13(18)17(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
LCLKQQUDXFYOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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